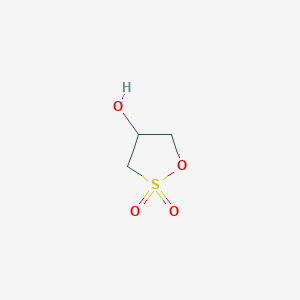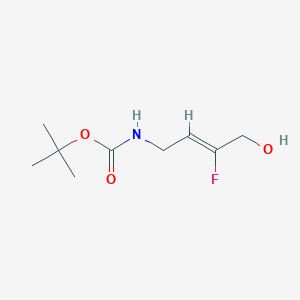![molecular formula C14H23BO2S B12084739 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- CAS No. 2223049-73-6](/img/structure/B12084739.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or copper catalysts to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and temperature control is crucial to prevent decomposition and ensure the stability of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double or triple bond.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Copper Catalysts: Employed in the coupling of boronic acids with aryl halides.
Transition Metal Catalysts: Used in hydroboration reactions to add boron and hydrogen across unsaturated bonds.
Major Products Formed
The major products formed from these reactions include aryl and alkyl boronates, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic molecules .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of boron-containing drugs, which have unique pharmacological properties.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various catalytic processes, where the boron atom acts as a Lewis acid to activate substrates and promote chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in the borylation of alkenes and alkynes.
Catecholborane: Employed in the hydroboration of unsaturated bonds.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the thienyl group enhances its utility in organic synthesis, making it a valuable reagent in the formation of complex organic molecules .
Propiedades
Número CAS |
2223049-73-6 |
|---|---|
Fórmula molecular |
C14H23BO2S |
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO2S/c1-10(2)7-12-8-11(9-18-12)15-16-13(3,4)14(5,6)17-15/h8-10H,7H2,1-6H3 |
Clave InChI |
GXSNUUAQLIAVER-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)


![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)


![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
